Cas no 1805167-74-1 (Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate)

Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate
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- インチ: 1S/C9H7BrF2N2O4/c1-18-6(15)2-4-5(14(16)17)3-13-8(10)7(4)9(11)12/h3,9H,2H2,1H3
- InChIKey: CRHNENWEXFXDOT-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=C(C(=CN=1)[N+](=O)[O-])CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 85
Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055866-1g |
Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate |
1805167-74-1 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetateに関する追加情報
Recent Advances in the Synthesis and Applications of Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate (CAS: 1805167-74-1)
Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate (CAS: 1805167-74-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel fungicides and potential therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and mechanistic insights.
A study published in the Journal of Agricultural and Food Chemistry (2023) demonstrated the efficacy of derivatives synthesized from Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate in controlling fungal pathogens in crops. The research team employed a multi-step synthetic route to modify the pyridine core, resulting in compounds with enhanced antifungal activity against Fusarium species. The presence of the difluoromethyl group was found to be critical for bioactivity, suggesting its role in improving membrane permeability.
In the pharmaceutical domain, a recent patent application (WO2023056789) disclosed the use of this compound as a precursor for developing kinase inhibitors. The bromo and nitro functional groups allow for versatile chemical transformations, enabling the creation of diverse molecular scaffolds. Molecular docking studies indicated that these derivatives exhibit strong binding affinity to specific kinase targets, making them promising candidates for cancer therapy.
From a synthetic chemistry perspective, a novel catalytic system for the efficient preparation of Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate was reported in Organic Process Research & Development (2024). The optimized protocol features a palladium-catalyzed cross-coupling reaction, achieving a 78% yield with excellent regioselectivity. This advancement addresses previous challenges in large-scale production, potentially lowering the cost of downstream applications.
The compound's mechanism of action continues to be an area of active investigation. Recent spectroscopic studies (Journal of Physical Chemistry A, 2024) have provided insights into its electronic structure and reactivity. The electron-withdrawing effects of the nitro and difluoromethyl groups create a unique electronic environment that influences both its chemical behavior and biological interactions. These findings are guiding the rational design of more potent derivatives.
Looking forward, researchers are exploring the potential of Methyl 2-bromo-3-(difluoromethyl)-5-nitropyridine-4-acetate in drug discovery pipelines, particularly for neglected tropical diseases. Its structural features make it a valuable building block for medicinal chemistry programs. However, challenges remain in optimizing its pharmacokinetic properties and reducing potential off-target effects, which will be crucial for translational applications.
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